molecular formula C17H13N3O4 B11112189 N-benzyl-2-imino-6-nitrochromene-3-carboxamide

N-benzyl-2-imino-6-nitrochromene-3-carboxamide

Cat. No.: B11112189
M. Wt: 323.30 g/mol
InChI Key: XOWPOGBKBUXEIQ-UHFFFAOYSA-N
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Description

N~3~-Benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the chromene ring .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its cytotoxic effects against cancer cell lines.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting key enzymes or signaling pathways involved in disease processes. For example, it may inhibit the activity of enzymes like AKR1B10, which is implicated in cancer cell proliferation .

Comparison with Similar Compounds

N~3~-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

The uniqueness of N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-benzyl-2-imino-6-nitrochromene-3-carboxamide

InChI

InChI=1S/C17H13N3O4/c18-16-14(17(21)19-10-11-4-2-1-3-5-11)9-12-8-13(20(22)23)6-7-15(12)24-16/h1-9,18H,10H2,(H,19,21)

InChI Key

XOWPOGBKBUXEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N

Origin of Product

United States

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